molecular formula C6H13Cl2N3S B2471400 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride CAS No. 2490398-58-6

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride

Cat. No.: B2471400
CAS No.: 2490398-58-6
M. Wt: 230.15
InChI Key: DGSSJCZJBBVCGC-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride is a high-purity diaminothiazole derivative offered for research and development purposes, particularly in the field of medicinal chemistry. The diaminothiazole scaffold is a structure of significant interest in drug discovery, evidenced by its investigation in programs targeting parasitic diseases such as human and animal African trypanosomiasis . Compounds within this class have demonstrated potent, cytocidal activity against relevant protozoan parasites, making them valuable tools for developing new anti-infective agents . The molecular target for a prominent diaminothiazole series has been identified as the cyclin-dependent kinase CRK12, which plays a critical role in parasite gene transcription . The dihydrochloride salt form of this compound enhances its solubility, which is a critical parameter for achieving adequate bioavailability in in vitro and in vivo efficacy models . Furthermore, the structural motif of a basic dimethylaminomethyl group attached to a thiazole core is a recognized feature in the design of histamine H3 receptor antagonists, a therapeutic area with potential applications in central nervous system disorders . This product is intended for research applications by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-9(2)4-5-3-6(7)10-8-5;;/h3H,4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSSJCZJBBVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NSC(=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine typically involves the reaction of dimethylamine with a thiazole precursor. One common method involves the use of dimethylamine and a thiazole derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole core exhibits electrophilic substitution tendencies, though the electron-donating dimethylaminomethyl group at position 3 and the amine at position 5 modulate reactivity:

  • Electrophilic Substitution : The electron-rich 4-position is most susceptible, but steric hindrance from substituents may limit reactivity .

  • Nucleophilic Attack : The thiazole’s sulfur atom can act as a weak nucleophile in alkylation or acylation reactions .

Transformations Involving the Dimethylaminomethyl Group

The -CH₂N(CH₃)₂ moiety participates in:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form quaternary ammonium salts or amides .

  • Elimination Reactions : Under acidic conditions, the dimethylamino group may act as a leaving group, forming alkenes .

Reactions of the Primary Amine at Position 5

The -NH₂ group undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProduct ExampleSource
Acylation Acetic anhydride, pyridine5-Acetamido-thiazole derivative
Schiff Base Formation Aldehydes/ketones, mild acid catalysisImine-linked conjugates
Diazotization NaNO₂, HCl, 0–5°CDiazonium salts for coupling

Salt Metathesis and Acid-Base Behavior

The dihydrochloride form enables:

  • Neutralization : Treatment with NaOH releases the free base, enhancing nucleophilicity for further reactions .

  • Ion Exchange : Reacts with AgNO₃ to form AgCl precipitates, isolating the free amine .

Role in Multicomponent Reactions

The compound serves as a building block in heterocycle synthesis:

  • Pyrimidine Formation : Reacts with amidines or guanidines to form 2-aminopyrimidine derivatives under microwave-assisted conditions . Example:

    Thiazol-5-amine+1-(3-hydroxyphenyl)guanidineΔ2-((3-Hydroxyphenyl)amino)pyrimidine[6]\text{Thiazol-5-amine} + \text{1-(3-hydroxyphenyl)guanidine} \xrightarrow{\Delta} \text{2-((3-Hydroxyphenyl)amino)pyrimidine} \quad[6]
  • Thiadiazole Synthesis : Condenses with isothiocyanates to form 1,2,4-thiadiazoles .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • pH Sensitivity : Protonation of the amine at low pH reduces nucleophilicity but improves solubility .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₆H₁₁N₃S·2HCl
CAS Number : 2490398-58-6

The compound belongs to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its unique structure allows for various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

In synthetic organic chemistry, 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine serves as a crucial building block for creating more complex thiazole derivatives. These derivatives can be utilized in various chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides or sulfones and other substituted thiazole compounds.

Biology

The compound has been investigated for its potential antimicrobial and antiviral properties:

  • Antimicrobial Activity : Research indicates significant antimicrobial effects against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for different organisms are as follows:
OrganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Candida albicans16.69 µM

These results suggest that the compound exhibits efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

  • Antiviral Activity : Preliminary studies show that this compound may inhibit viral replication through mechanisms similar to those observed in other thiazole derivatives. Further research is required to fully elucidate its antiviral potential.

Medicine

The therapeutic potential of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine is being explored in the context of developing new treatment options for cancer and infectious diseases:

  • Cancer Research : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, it has shown promise in targeting cyclin-dependent kinases, which are crucial for cell cycle regulation .
  • Infectious Disease Treatment : Studies have indicated that the compound may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine. The compound demonstrated notable inhibition of various pathogens, suggesting its potential use in developing new antibiotics.

Case Study 2: In Silico Studies

In silico modeling has been employed to predict the interactions between this compound and specific enzymes related to microbial resistance. These studies provided insights into how structural modifications might enhance its efficacy against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents/Modifications Salt Form Molecular Weight (g/mol) CAS Number Key References
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine diHCl Thiazole 3-(dimethylaminomethyl), 5-NH₂ Dihydrochloride 379.47 173059-27-3
5-Chloro-1,3-thiazol-2-amine HCl Thiazole 5-Cl, 2-NH₂ Hydrochloride 170.63 (approx.) Not specified
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine diHCl 1,3,4-Thiadiazole 5-(1-aminoethyl), 2-NH₂ Dihydrochloride 243.16 2751614-59-0
{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine HCl 1,2,4-Oxadiazole 3-(3,4-dimethoxyphenyl), 5-(1-aminoethyl) Hydrochloride 343.79 (approx.) 1609400-72-7
N-[6-Methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-3-(piperidin-1-ylmethyl)-1,2-thiazol-5-amine HCl Thiazole 3-(piperidin-1-ylmethyl), imidazo-pyrazine hybrid Hydrochloride ~500 (approx.) Not specified

Key Observations :

  • Core Heterocycle : The target compound’s thiazole core is distinct from thiadiazoles (e.g., 1,3,4-thiadiazole in ) and oxadiazoles (e.g., ), which influence electronic properties and binding interactions .
  • Salt Form : Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than free bases, critical for pharmacokinetics .

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound improves solubility compared to neutral analogs (e.g., free base thiazoles) .
  • Stability : Thiazoles are generally stable under physiological conditions, whereas oxadiazoles () may exhibit hydrolytic sensitivity .

Biological Activity

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine; dihydrochloride is a compound belonging to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The chemical structure of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine; dihydrochloride is represented as follows:

  • Molecular Formula : C6H11N3S·2HCl
  • CAS Number : 2490398-58-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. It is believed to inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. The presence of the dimethylamino group enhances its reactivity and biological activity compared to other thiazole derivatives.

Antimicrobial Activity

Research indicates that 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.

Organism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Candida albicans16.69 µM

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antiviral Activity

In addition to its antimicrobial properties, there is ongoing research into the antiviral potential of this compound. Preliminary studies have indicated that it may inhibit viral replication through mechanisms similar to those observed in other thiazole derivatives .

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine. The results showed that this compound had a notable effect on inhibiting the growth of various pathogens, suggesting its potential use in developing new antibiotics .

In Silico Studies

In silico modeling has been employed to predict the interactions between this compound and specific enzymes related to microbial resistance. These studies have provided insights into how structural modifications might enhance its efficacy against resistant strains of bacteria .

Research Applications

The compound is being explored for various applications:

  • Drug Development : Potential lead compound for developing new antimicrobial agents.
  • Research Tool : Used in studies investigating enzyme inhibition and microbial resistance mechanisms.
  • Industrial Use : Potential applications in the production of biocides and fungicides due to its biological activity .

Q & A

Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

Precursor Preparation : Start with a thiazole backbone functionalized with a primary amine group.

Dimethylamino Introduction : React with dimethylamine derivatives (e.g., dimethylformamide or dimethylamine hydrochloride) under basic conditions.

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .

  • Optimization :
  • Temperature : Maintain 0–5°C during amine substitution to minimize side reactions.
  • Catalysts : Use triethylamine to neutralize HCl byproducts and improve yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of dimethylamino protons (~2.2–2.5 ppm for N(CH₃)₂) and thiazole ring protons (6.5–7.5 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for the free base and [M+2HCl] for the salt).
  • IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl to confirm salt purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related thiazole derivatives?

  • Methodological Answer :
  • Comparative Structural Analysis : Use X-ray crystallography or DFT calculations to correlate electronic/steric effects of substituents (e.g., dimethylamino vs. halogen groups) with activity .
  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1 nM–100 μM) in cell-based assays to identify biphasic effects.
  • Receptor Binding Assays : Employ radioligand displacement studies (e.g., using ³H-labeled antagonists) to assess affinity for suspected targets (e.g., GPCRs or ion channels) .

Q. What strategies are recommended for elucidating the mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine dihydrochloride in cancer models?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair).
  • Kinase Inhibition Screening : Use a kinase panel assay to pinpoint targets (e.g., MAPK or PI3K pathways) .
  • CRISPR Knockout Models : Generate cell lines lacking candidate receptors (e.g., EGFR or PDGFR) to assess dependency .
  • Metabolic Tracing : Track intracellular uptake via LC-MS or fluorescent tagging to evaluate membrane permeability .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer :
  • Purity Reassessment : Re-crystallize the compound or perform HPLC to rule out impurities (e.g., unreacted precursors) .
  • Solvent Effects : Re-acquire NMR in deuterated DMSO or CDCl₃ to check for solvent-induced shifts.
  • Tautomeric Analysis : Use 2D NMR (e.g., HSQC) to confirm proton assignments and detect tautomeric forms of the thiazole ring .

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